molecular formula C10H13N3OS B2958274 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034421-05-9

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2958274
CAS No.: 2034421-05-9
M. Wt: 223.29
InChI Key: FUGCQRVSTMBNDR-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a bicyclic heterocyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within a bicyclo[2.2.1]heptane framework. The ethanone linker connects this bicyclic system to a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

Properties

IUPAC Name

2-pyrazol-1-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-10(6-12-3-1-2-11-12)13-5-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCQRVSTMBNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1-(2-thia-5-azabicyclo[22

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, possibly as an inhibitor for certain enzymes or receptors.

  • Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities, such as ethanone linkers, heterocyclic substituents, or bicyclic frameworks, enabling a comparative analysis:

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

  • Structure : Replaces the bicyclo[2.2.1]heptane system with a tetrazole ring (1-aryl-1H-tetrazol-5-yl) and substitutes pyrazole with piperidine.
  • Synthesis : Synthesized via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and piperidine .
  • Characterization : Confirmed via IR, $^1$H NMR, $^13$C NMR, and mass spectrometry .
  • Piperidine, a flexible six-membered amine, contrasts with pyrazole’s aromatic rigidity.

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones

  • Structure : Features a tetrazole core and a 4-allylpiperazine substituent.
  • Synthesis : Utilizes allylpiperazine for nucleophilic substitution with chloroacetyl intermediates .
  • Characterization : Includes HSQC spectroscopy for $^1$H-$^13$C correlation, enhancing structural validation .

2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone

  • Structure: Retains the pyrazole-ethanone motif but substitutes the bicyclo system with a 2,4-dichlorophenoxy group.
  • Crystallography : Single-crystal X-ray diffraction confirms planar geometry and intermolecular interactions (e.g., C–H···O) .

1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters

  • Structure : Replaces the bicyclo system with a naphthyl group and adds oxime ester functionalities.
  • Bioactivity : Demonstrates cytotoxicity in mouse fibroblast (L929) and human neuroblastoma (SH-SY5Y) cell lines (IC$_{50}$ values: 12–45 μM) via MTS assays .

Biological Activity

The compound 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone represents a unique bicyclic structure that integrates both sulfur and nitrogen atoms, contributing to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOSC_9H_{13}NOS, with a molecular weight of approximately 185.27 g/mol. The bicyclic framework enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₉H₁₃NOS
Molecular Weight185.27 g/mol
StructureBicyclic

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors that are pivotal in various biochemical pathways. The presence of sulfur and nitrogen in its structure may facilitate binding to proteins, influencing their activity and leading to therapeutic effects.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, one study found that derivatives of similar bicyclic structures showed significant antibacterial activity, which could be extrapolated to the thia-azabicyclic framework.

Cytotoxic Effects

Recent investigations into the cytotoxicity of related compounds have provided insights into the potential effects of this compound:

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and C6 (glioma). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 30 µM, demonstrating selective activity against cancer cells while sparing normal cells .
  • Mechanism Analysis : Flow cytometry analysis revealed that some derivatives induced apoptosis in cancer cells, with a notable percentage undergoing late apoptosis. This suggests that compounds within this structural class could effectively trigger programmed cell death in malignant cells .

Summary of Biological Activity Findings

Activity TypeFindings
AntimicrobialEffective against various bacterial strains; potential for infection treatment .
CytotoxicSignificant cytotoxicity observed in multiple cancer cell lines; selective effects .
Mechanism of ActionInduces apoptosis; interacts with key molecular targets .

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